8-Methylchromane

Descripción general

Descripción

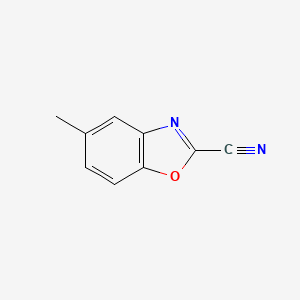

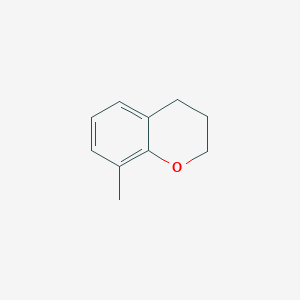

8-Methylchromane is a chemical compound that belongs to the chromane family, which is characterized by a benzopyran structure with various substituents. The compound has been the subject of various synthetic strategies due to its relevance in organic chemistry and potential applications in different fields, including pharmaceuticals and agriculture.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through different methodologies. One approach involves the synthesis of stereoisomers of 8-methyl-2-decanol and its esters, which have shown attractiveness to several species of Diabrotica, an insect genus. The synthesis process includes high-performance liquid chromatographic resolutions and the generation of (R)-2-methylbutyric acid from chemical degradation of d-isoleucine . Another synthesis method described is the formal [3 + 3] cycloaddition approach, which has been applied to synthesize complex compounds like rhododaurichromanic acids A and B and methyl daurichromenic ester in a concise manner .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, and their analysis often involves computational methods such as Density Functional Theory (DFT) calculations. For instance, a novel derivative identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) was synthesized and its structure deduced based on spectral data and DFT calculations. These calculations help to investigate the equilibrium geometry, total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives can be inferred from studies on related compounds. For example, the synthesis of various 8-methylguanines has been described, and their structural relationships and ionization sequences have been discussed using UV-absorption spectra . This provides insight into the tautomeric forms and the acidic hydrogen atom dissociation sequence, which is crucial for understanding the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure and can be studied through various spectroscopic techniques. The proton magnetic resonance (NMR) studies of compounds with bridgehead nitrogen atoms, such as methyl-substituted 8-phenyl-1,8-diazabicyclo[4.3.0]nonanes, provide information on their configurational and conformational properties . Additionally, the synthesis of enantioenriched 2,3,4-trisubstituted thiochromanes using an organocatalytic enantioselective tandem Michael-Henry reaction indicates the importance of stereochemistry in determining the properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Ethylidene Transfer Reagent in Organic Synthesis : The compound (η 5 -C 5 H 5 )(CO) 2 FeCH(CH 3 )SPh, related to 8-Methylchromane, serves as a reagent for transferring ethylidene groups to alkenes, yielding methyl-substituted cyclopropanes. This reaction occurs with high stereospecificity and syn-stereoselectivity, particularly with cis-disubstituted alkenes (Kremer & Helquist, 1985).

Environmental and Biological Applications

- Preconcentration of Trace Metals from Sea Water : 8-Quinolinol, a compound structurally related to this compound, immobilized on various polymer supports, is effective for preconcentrating trace metals like Cd, Zn, Pb, Cu, etc., from sea water, which is crucial for environmental monitoring and pollution control (Willie, Sturgeon, & Berman, 1983).

Pharmaceutical and Medicinal Chemistry

- Chromane Derivatives from Brown Algae : Chromane derivatives, including those similar to this compound, have been isolated from brown algae 'Sargassum micracanthum'. These compounds could have potential pharmaceutical applications (Iwashima et al., 2008).

- Estrogen Receptor Ligands : Certain chromanes, structurally related to this compound, have been identified as selective ligands for the estrogen receptor alpha subtype. They demonstrate potent antagonism in vitro and in vivo, indicating potential for therapeutic applications in conditions like osteoporosis and high cholesterol levels (Tan et al., 2005).

Material Science and Chemistry

- Synthesis and Analysis of Heteroannulated Chromones : Research on derivatives of chromones, closely related to this compound, involves synthesizing new compounds and analyzing them using various spectroscopic techniques. These studies contribute to the development of novel materials with potential applications in various industries (Halim & Ibrahim, 2017).

Safety and Hazards

Propiedades

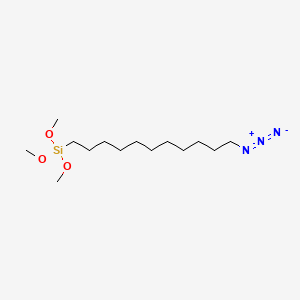

IUPAC Name |

8-methyl-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMXTBDQYVVEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288788 | |

| Record name | 3,4-Dihydro-8-methyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3722-72-3 | |

| Record name | 3,4-Dihydro-8-methyl-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-8-methyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)

![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)